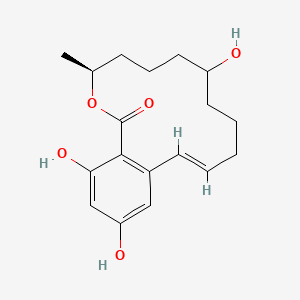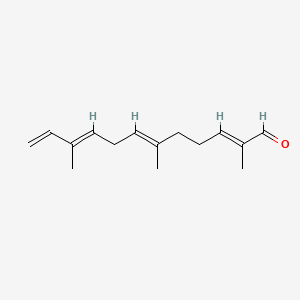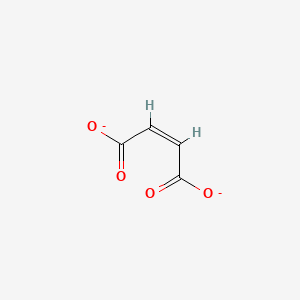
(E)-but-2-enedioic acid;ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethane-1,2-diol can be achieved through several methods. One common approach involves the esterification of fumaric acid with ethylene glycol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in ethylene glycol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in fumaric acid can be reduced to form succinic acid.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Glycolic acid or oxalic acid.
Reduction: Succinic acid.
Substitution: Various substituted ethylene glycol derivatives.
科学的研究の応用
(E)-but-2-enedioic acid;ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions and metabolic disorders.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;ethane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl groups in ethylene glycol can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in fumaric acid can participate in redox reactions, affecting cellular redox balance.
類似化合物との比較
Similar Compounds
Maleic acid: An isomer of fumaric acid with a cis configuration.
Succinic acid: A saturated dicarboxylic acid derived from the reduction of fumaric acid.
Propylene glycol: A diol similar to ethylene glycol but with an additional methyl group.
Uniqueness
(E)-but-2-enedioic acid;ethane-1,2-diol is unique due to its combination of unsaturated dicarboxylic acid and diol functionalities. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
27496-67-9 |
|---|---|
分子式 |
C6H10O6 |
分子量 |
178.14 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;ethane-1,2-diol |
InChI |
InChI=1S/C4H4O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);3-4H,1-2H2/b2-1+; |
InChIキー |
MKEPGIQTWYTRIW-TYYBGVCCSA-N |
SMILES |
C(CO)O.C(=CC(=O)O)C(=O)O |
異性体SMILES |
C(CO)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C(CO)O.C(=CC(=O)O)C(=O)O |
同義語 |
PEGF cpd poly(ethylene glycol fumarate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Nitro-4-[2-[1-(phenylmethyl)-4-piperidinylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1232332.png)
![beta-Decafluoro-meso-decamethylcalix[5]pyrrole](/img/structure/B1232334.png)






![(1R,9R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1232348.png)
